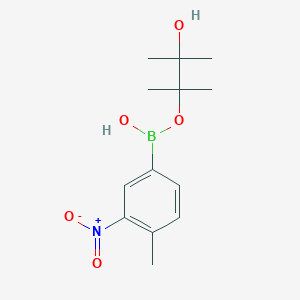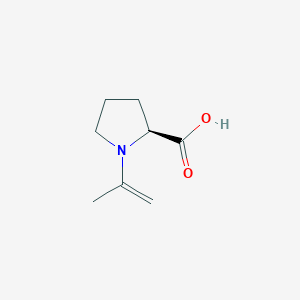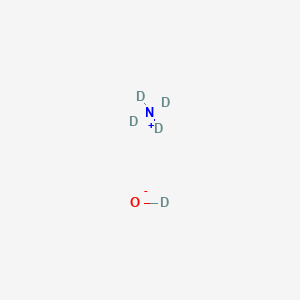![molecular formula C9H8Cl2N2O2 B13818987 Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative and can be used as an intermediate in various chemical syntheses. This compound is particularly significant in the pharmaceutical industry, where it serves as a precursor in the synthesis of certain drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester typically involves the reaction of p-Anisidine with Ethyl 2-chloroacetoacetate . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit or activate specific enzymes, leading to changes in metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene], ethyl ester
- Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester
- Acetic acid, 4-chlorophenyl ester
Uniqueness
Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to serve as an intermediate in the synthesis of various compounds, particularly in the pharmaceutical industry, sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C9H8Cl2N2O2 |
|---|---|
Poids moléculaire |
247.07 g/mol |
Nom IUPAC |
methyl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-15-9(14)8(11)13-12-7-4-2-6(10)3-5-7/h2-5,12H,1H3/b13-8+ |
Clé InChI |
WFLLLIXHIJPUCA-MDWZMJQESA-N |
SMILES isomérique |
COC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl |
SMILES canonique |
COC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


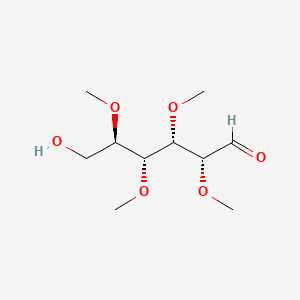
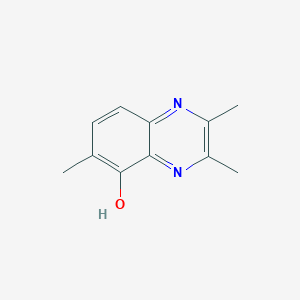
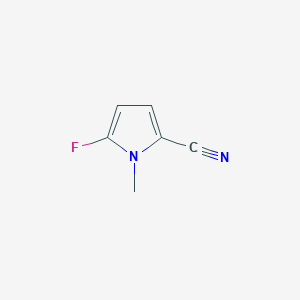
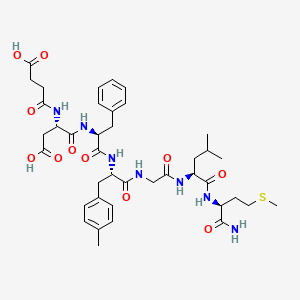
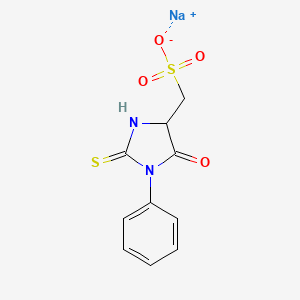
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
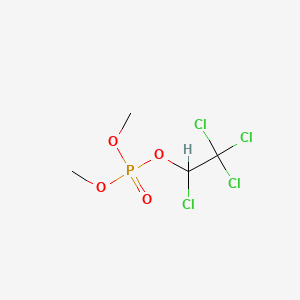
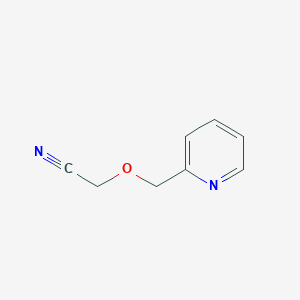

![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)
